1-MP acts primarily as a selective agonist at the 5-hydroxytryptamine receptor 2C (5-HT2C), displaying a significantly higher affinity for this receptor compared to the 5-HT2A receptor, which is thought to be primarily responsible for the hallucinogenic effects of classical psychedelics like psilocin []. Additionally, 1-MP acts as an inverse agonist at the 5-HT2B receptor, further differentiating its pharmacological profile from psilocin [].
Based on its unique pharmacological properties, 1-MP is being investigated for its potential therapeutic applications in various conditions, including:
1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine, is a derivative of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. This compound features a methyl group at the nitrogen atom in the indole structure, distinguishing it from psilocin. Like its parent compound, 1-methylpsilocin exhibits psychoactive properties but with a unique receptor profile, primarily acting as a selective agonist at the serotonin 5-HT2C receptor while also engaging the 5-HT2A receptor.
1-Methylpsilocin acts primarily as a selective agonist for the serotonin receptor 5-HT2C, with a higher binding affinity compared to the more commonly targeted 5-HT2A receptor in psychedelics []. Additionally, it acts as an inverse agonist at the 5-HT2B receptor []. This specific receptor profile suggests potential therapeutic applications without the intense hallucinogenic effects associated with 5-HT2A activation.
Studies in mice indicate that 1-Methylpsilocin might be effective in reducing repetitive behaviors associated with Obsessive-Compulsive Disorder (OCD) through its interaction with the 5-HT2C receptor [].
1-Methylpsilocin demonstrates significant biological activity primarily through its interaction with serotonin receptors. It exhibits:
Synthesis of 1-methylpsilocin can be achieved through several methods:
The applications of 1-methylpsilocin are still under exploration but include:
Research indicates that 1-methylpsilocin interacts primarily with serotonin receptors:
Several compounds share structural or functional similarities with 1-methylpsilocin. These include:
Compound Name | Structure Similarity | Primary Activity |
---|---|---|
Psilocin | Parent Compound | Agonist at multiple serotonin receptors |
5-Methoxy-N,N-dimethyltryptamine | Structural analog | Non-selective serotonin agonist |
4-AcO-DMT | Ester of psilocin | Prodrug for psilocin |
4-Hydroxy-N,N-diethyltryptamine | Dimethyl derivative | Psychedelic effects |
N,N-Dimethyltryptamine | Basic structure | Hallucinogenic properties |
What sets 1-methylpsilocin apart is its selective action at the serotonin 5-HT2C receptor while maintaining some activity at the 5-HT2A receptor. This selectivity may confer unique therapeutic benefits and side effect profiles compared to other psychedelic compounds like psilocybin and N,N-dimethyltryptamine.